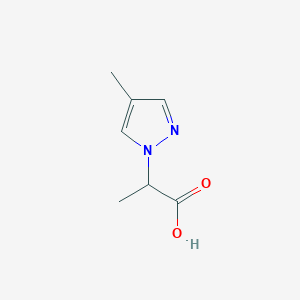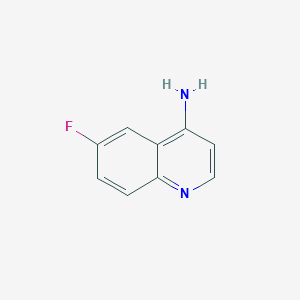
2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.30 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6,8-trimethylquinoline and ethyl chloroformate.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the esterification process. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and efficiency.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rate and selectivity, making the process more economical and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.
Aplicaciones Científicas De Investigación
2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a subject of interest in biological research.
Medicine: Its derivatives are explored for their pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester and its derivatives involves interactions with various molecular targets and pathways:
Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: The specific pathways affected depend on the biological context, but common pathways include those involved in cell signaling, metabolism, and oxidative stress response.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7,8-Trimethylquinoline-3-carboxylic acid ethyl ester
- 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
- 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
Uniqueness
2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Propiedades
IUPAC Name |
ethyl 2,6,8-trimethylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-7-9(2)6-10(3)14(12)16-11(13)4/h6-8H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNLPWMPCOZQQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N=C1C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588936 |
Source


|
| Record name | Ethyl 2,6,8-trimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-48-3 |
Source


|
| Record name | Ethyl 2,6,8-trimethyl-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,6,8-trimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)


![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)
![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)







